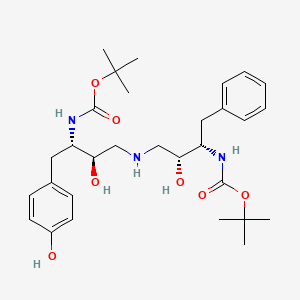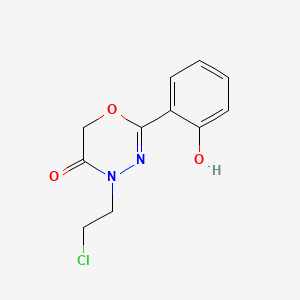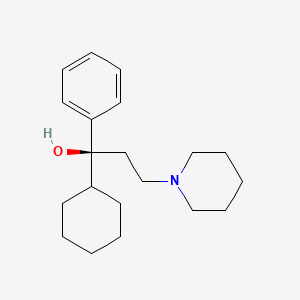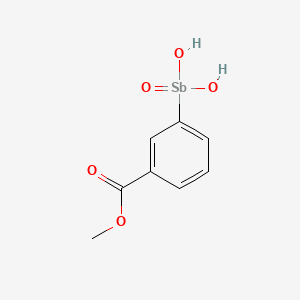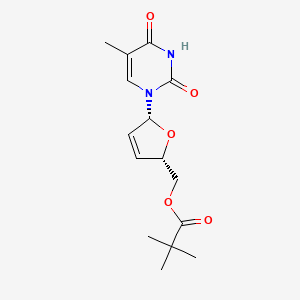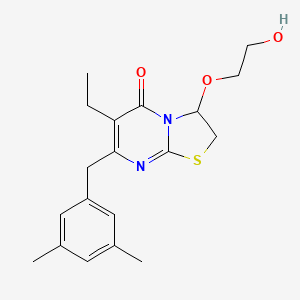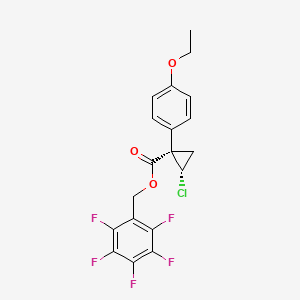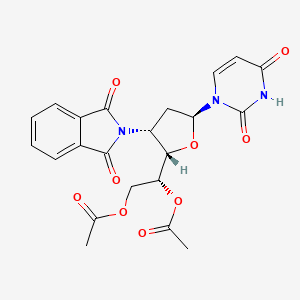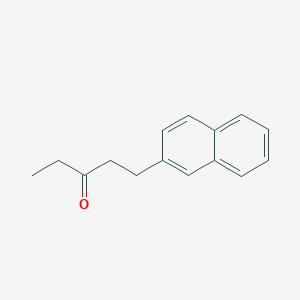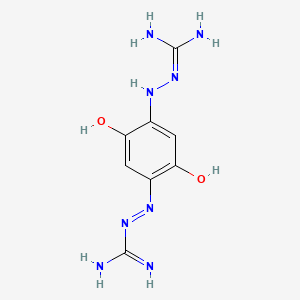
(2E,2'E)-2,2'-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide is a complex organic compound characterized by its unique structure, which includes a cyclohexa-diene ring with hydroxyl groups and a dihydrazinecarboximidamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the cyclohexa-diene ring: This can be achieved through Diels-Alder reactions or other cyclization methods.
Introduction of hydroxyl groups: Hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the dihydrazinecarboximidamide moiety: This step may involve hydrazine derivatives and carboximidamide precursors under specific conditions such as acidic or basic environments.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques like chromatography.
化学反应分析
Types of Reactions
(2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, this compound might be studied for its potential biochemical interactions or as a probe in molecular biology experiments.
Medicine
In medicine, (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In industrial applications, this compound might be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.
相似化合物的比较
Similar Compounds
- (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboxamide
- (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboxylate
Uniqueness
The uniqueness of (2E,2’E)-2,2’-(2,5-Dihydroxycyclohexa-2,5-diene-1,4-diylidene)dihydrazinecarboximidamide lies in its specific functional groups and structural configuration, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
属性
CAS 编号 |
92352-38-0 |
|---|---|
分子式 |
C8H12N8O2 |
分子量 |
252.23 g/mol |
IUPAC 名称 |
1-[4-[2-(diaminomethylidene)hydrazinyl]-2,5-dihydroxyphenyl]iminoguanidine |
InChI |
InChI=1S/C8H12N8O2/c9-7(10)15-13-3-1-5(17)4(2-6(3)18)14-16-8(11)12/h1-2,13,17-18H,(H3,11,12)(H4,9,10,15) |
InChI 键 |
CXMHOKVZNMMKKF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1O)N=NC(=N)N)O)NN=C(N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


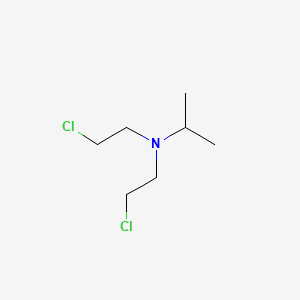
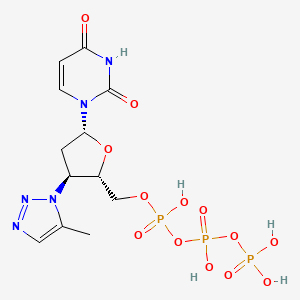
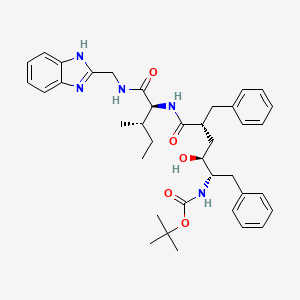
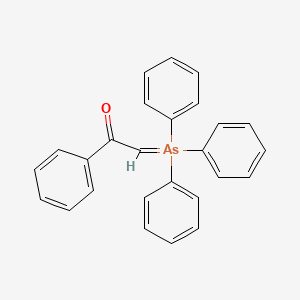
![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
